molecular formula C20H24N2OS B2676969 1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine CAS No. 1252884-95-9

1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Cat. No.: B2676969
CAS No.: 1252884-95-9
M. Wt: 340.49
InChI Key: AZQGUZKLQAYTJO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
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Biological Activity

1-(3-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3-methylphenyl and a benzothiophene moiety. Its molecular formula is C16H20N2OSC_{16}H_{20}N_2OS, with a molecular weight of approximately 288.41 g/mol. The structure can be represented as follows:

InChI InChI 1S C16H20N2OS c1 11 6 8 12 9 7 11 14 19 10 18 13 4 2 3 5 15 13 20 16 18 17 h6 9 17H 2 5 10H2 1H3\text{InChI InChI 1S C16H20N2OS c1 11 6 8 12 9 7 11 14 19 10 18 13 4 2 3 5 15 13 20 16 18 17 h6 9 17H 2 5 10H2 1H3}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various neurotransmitter systems and its potential therapeutic applications.

Pharmacological Effects

  • CNS Activity : The compound has shown promise in modulating central nervous system (CNS) activity. Studies indicate that piperazine derivatives can influence neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
  • Acetylcholinesterase Inhibition : Research has demonstrated that piperazine derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition is particularly relevant for conditions like Alzheimer's disease, where increased acetylcholine levels may enhance cognitive function .
  • Antioxidant Properties : Some studies have reported that compounds similar to this compound possess antioxidant properties. These properties are beneficial in mitigating oxidative stress-related damage in cells .

The mechanisms through which this compound exerts its biological effects involve several biochemical interactions:

  • Enzyme Interaction : The compound interacts with specific enzymes by forming hydrogen bonds and hydrophobic interactions at their active sites. This interaction leads to the modulation of enzymatic activity, particularly in the case of AChE .
  • Receptor Binding : It is hypothesized that the compound may bind to various receptors involved in neurotransmission, influencing their activity and thereby altering physiological responses .

Case Studies

Several studies have examined the efficacy of piperazine derivatives in preclinical models:

  • Neuroprotective Effects : In a study involving animal models of neurodegeneration, piperazine derivatives demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in behavioral tests .
  • Antidepressant-Like Activity : Another study evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated that these compounds could enhance serotonin levels and exhibit behavioral improvements comparable to established antidepressants .

Data Summary

PropertyValue
Molecular FormulaC16H20N2OSC_{16}H_{20}N_2OS
Molecular Weight288.41 g/mol
AChE Inhibition IC50Varies by derivative
Neuroprotective EfficacySignificant in models
Antioxidant ActivityConfirmed

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-15-5-4-7-17(13-15)21-9-11-22(12-10-21)20(23)19-14-16-6-2-3-8-18(16)24-19/h4-5,7,13-14H,2-3,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGUZKLQAYTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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